N1,N1-dimethyl-N4-{11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}benzene-1,4-diamine
Description
N1,N1-Dimethyl-N4-{11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0³,⁷]dodeca-2,7,9,11-tetraen-2-yl}benzene-1,4-diamine (CAS: 896843-21-3) is a structurally complex heterocyclic compound featuring a tricyclic core fused with a pyrazolo-pyrimidine system and substituted with dimethylamino and phenyl groups. Its synonyms include MLS000762905, CHEMBL1413134, and DTXSID801324857, reflecting its presence in multiple chemical databases . The molecule’s rigidity and electron-rich aromatic system make it a candidate for targeting biological receptors or serving as a building block in optoelectronic materials.
Properties
IUPAC Name |
4-N,4-N-dimethyl-1-N-(11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-16-22(17-8-5-4-6-9-17)24-26-21-11-7-10-20(21)23(29(24)27-16)25-18-12-14-19(15-13-18)28(2)3/h4-6,8-9,12-15,25H,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDWIWQDKHRGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=C(C=C5)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 286.37 g/mol. Its intricate structure features a triazatricyclo framework that may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives and found that those with phenyl substitutions demonstrated enhanced activity against breast cancer cell lines (MCF-7). The compound may share similar pathways due to its structural similarities.
Antimicrobial Activity
Compounds containing triazole rings have also been recognized for their antimicrobial properties. A comparative analysis of various triazole derivatives revealed that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
A study highlighted in the International Journal of Antimicrobial Agents reported that triazole-based compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens, suggesting potential therapeutic applications in treating infections.
The proposed mechanisms of action for compounds like N1,N1-dimethyl-N4-{...} include:
- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication processes in cancer cells.
- Modulation of Enzymatic Activity: Some derivatives can act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.
Data Table: Biological Activity Summary
| Biological Activity | Reference Study | Observed Effects |
|---|---|---|
| Anticancer | Journal of Medicinal Chemistry | Inhibition of MCF-7 cell proliferation |
| Antimicrobial | International Journal of Antimicrobial Agents | Broad-spectrum activity against bacteria |
| Mechanism | Various studies | Inhibition of DNA synthesis and enzymatic modulation |
Comparison with Similar Compounds
Research Implications and Limitations
For instance, minor substituent changes (e.g., methyl vs. ethyl groups) in tricyclic analogs can drastically alter solubility and binding kinetics, underscoring the need for experimental validation .
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